molecular formula C14H19NO3 B2889899 4-(Hydroxymethyl)-4-(pyridin-2-yl)cyclohexanone ethylene ketal CAS No. 1006685-98-8

4-(Hydroxymethyl)-4-(pyridin-2-yl)cyclohexanone ethylene ketal

Cat. No. B2889899
CAS RN: 1006685-98-8
M. Wt: 249.31
InChI Key: TZTWMFKYZNLPRO-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-4-(pyridin-2-yl)cyclohexanone ethylene ketal, also known as HMPK, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. HMPK is a cyclohexanone derivative that possesses a unique structure, making it a promising candidate for studying various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

A significant application of ketal derivatives like 4-(Hydroxymethyl)-4-(pyridin-2-yl)cyclohexanone ethylene ketal is in the field of synthetic chemistry, where they serve as intermediates in the preparation of complex molecules. For instance, the facile preparation of ethylene glycol mono-ketal of cyclohexane-1,4-dione highlights the utility of ketals as bifunctional synthetic intermediates, offering straightforward routes to synthesize synthetically useful amounts of compounds (Haslanger & Lawton, 1974). Additionally, the design, synthesis, and ring-opening polymerization of functional cyclic esters, including those with ketal groups, indicate their role in creating hydrophilic aliphatic polyesters with diverse functional groups (Trollsås et al., 2000).

Catalysis and Polymerization

Ketals, including 4-(Hydroxymethyl)-4-(pyridin-2-yl)cyclohexanone ethylene ketal, find applications in catalysis, where they are used in stereoselective synthesis and polymerization reactions. An example includes the use of polystyrene-immobilized pyrrolidine for the asymmetric Michael addition of cyclohexanone to nitroolefins, demonstrating high efficiency and recyclability of the catalyst (Miao & Wang, 2008).

Material Science and Optical Properties

In material science, ketal derivatives are explored for their potential in creating new materials with desirable physical properties. The spontaneous resolution of an achiral cyclohexanone ethylene ketal into enantiomorphs and the determination of absolute structure through a combination of X-ray diffraction, solid-state VCD, and DFT calculations show the relevance of ketals in studying chirality and material properties (Graus et al., 2010).

properties

IUPAC Name

(8-pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-11-13(12-3-1-2-8-15-12)4-6-14(7-5-13)17-9-10-18-14/h1-3,8,16H,4-7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTWMFKYZNLPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CO)C3=CC=CC=N3)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hydroxymethyl)-4-(pyridin-2-yl)cyclohexanone ethylene ketal

CAS RN

1006685-98-8
Record name [8-(pyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol
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